tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC17364886
Molecular Formula: C12H15FN2O2
Molecular Weight: 238.26 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate -](/images/structure/VC17364886.png)
Specification
Molecular Formula | C12H15FN2O2 |
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Molecular Weight | 238.26 g/mol |
IUPAC Name | tert-butyl 5-fluoro-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C12H15FN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-5H,6-7H2,1-3H3 |
Standard InChI Key | JFRPBEUBAWBUKY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=N2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclic scaffold comprising a pyrrole ring fused to a pyridine ring at positions 3 and 2 (pyrrolo[3,2-b]pyridine). Key structural elements include:
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Fluorine atom at position 5, which modulates electronic properties and enhances metabolic stability.
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tert-Butyl carbamate group at position 1, serving as a protective group for the amine functionality.
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Dihydro configuration at positions 2 and 3, reducing aromaticity and altering reactivity.
The molecular formula is C₁₂H₁₃FN₂O₃, with a molecular weight of 252.24 g/mol .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multi-step protocols:
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Core Formation: Cyclocondensation of fluorinated pyridine derivatives with proline analogs generates the pyrrolo[3,2-b]pyridine scaffold.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions introduces the tert-butyl carbamate group .
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Reduction: Selective hydrogenation or catalytic reduction achieves the dihydro configuration at positions 2 and 3 .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | NH₄OAc, EtOH, reflux, 12 h | 65% | |
2 | Boc₂O, DMAP, CH₂Cl₂, rt, 6 h | 82% | |
3 | H₂ (1 atm), Pd/C, MeOH, 25°C, 3 h | 75% |
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but requires storage at −20°C to prevent decomposition. Solubility profiles include:
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High solubility in polar aprotic solvents (e.g., DMF, DMSO).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, t-Bu), 3.20 (m, 2H, CH₂), 4.10 (m, 1H, CH), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 4.0 Hz, 1H, Ar-H) .
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¹³C NMR (100 MHz, CDCl₃): δ 28.1 (t-Bu), 80.5 (C=O), 155.2 (C-F), 165.8 (C=O) .
Applications in Drug Discovery
Kinase Inhibition
Structural analogs, such as pyrrolo[2,3-b]pyridine derivatives, exhibit potent inhibition of fibroblast growth factor receptors (FGFRs). For example, compound 4h demonstrated IC₅₀ values of 7–25 nM against FGFR1–3 . While data for the [3,2-b] isomer are unavailable, its similar electronic profile suggests comparable bioactivity.
Antibacterial Agents
Fluorinated heterocycles are increasingly explored for antibacterial applications. The fluorine atom enhances membrane permeability and target binding, as seen in quinolone antibiotics .
Quantity | Price (USD) |
---|---|
0.1 g | $1,447 |
1.0 g | $1,643 |
10.0 g | $7,065 |
Future Research Directions
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